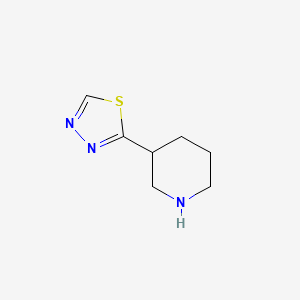
3-(1,3,4-Thiadiazol-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,4-Thiadiazol-2-yl)piperidine is a heterocyclic compound that contains a piperidine ring fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
化学反应分析
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also disrupt cell membrane integrity in microbial cells, leading to cell death .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
1,2,4-Triazole: Another heterocyclic compound with a broad range of biological activities.
Uniqueness
3-(1,3,4-Thiadiazol-2-yl)piperidine stands out due to its unique combination of a piperidine ring and a thiadiazole ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
933755-66-9 |
|---|---|
分子式 |
C7H11N3S |
分子量 |
169.25 |
IUPAC 名称 |
2-piperidin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-2-6(4-8-3-1)7-10-9-5-11-7/h5-6,8H,1-4H2 |
InChI 键 |
VNFFFJFYZUHKMG-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=NN=CS2 |
规范 SMILES |
C1CC(CNC1)C2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


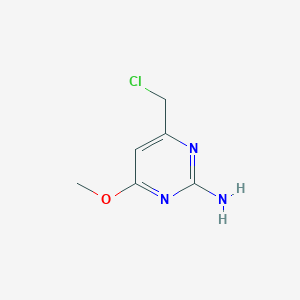
![2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide](/img/structure/B1661584.png)
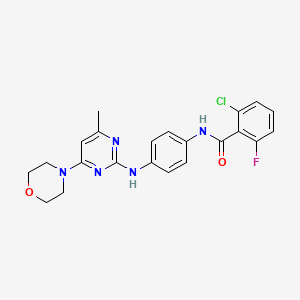
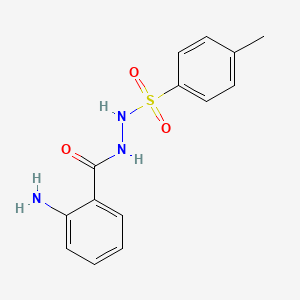
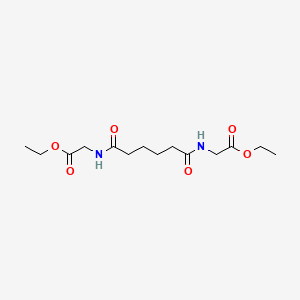
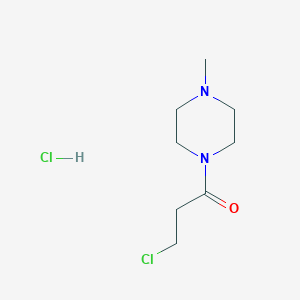

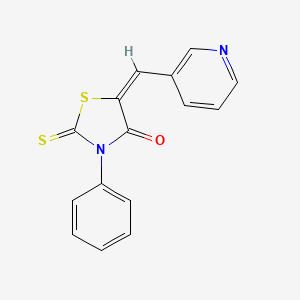
![Ethyl 5-benzyl-2-[(4-ethylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B1661596.png)
![Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-](/img/structure/B1661598.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B1661599.png)
![Pyrimidine, 5-heptyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-](/img/structure/B1661602.png)
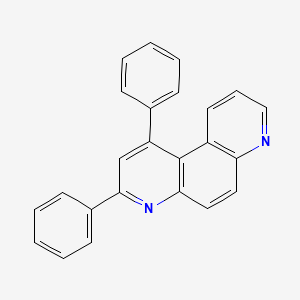
![N-[(E)-[2-Chloro-4-(dimethylamino)phenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B1661604.png)
